

Solubility Profile of Diallylmethylamine in Common Laboratory Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Diallylmethylamine*

Cat. No.: *B1582482*

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Executive Summary

Diallylmethylamine is a tertiary amine with applications in organic synthesis, including the preparation of quaternary ammonium salts.^{[1][2]} A thorough understanding of its solubility in various laboratory solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of **diallylmethylamine**. Due to a scarcity of publicly available experimental quantitative data, this guide combines calculated values, qualitative predictions based on chemical principles, and a detailed, generalized experimental protocol for determining solubility.

Physicochemical Properties of Diallylmethylamine

A foundational understanding of **diallylmethylamine**'s physical and chemical properties is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ N	[3][4]
Molecular Weight	111.18 g/mol	[1][2][3]
Boiling Point	111-112 °C	[1][2]
Density	0.789 g/mL at 25 °C	[1][2]
Appearance	Colorless to yellow clear liquid	

Solubility Data

Quantitative experimental solubility data for **diallylmethylamine** in a range of organic solvents is not extensively documented in scientific literature. However, a calculated water solubility value is available, and qualitative solubility can be predicted based on the principle of "like dissolves like." [5] **Diallylmethylamine**, with its alkyl groups and a tertiary amine functional group, is expected to be miscible with a wide range of organic solvents.

Quantitative Solubility in Water

The sole available quantitative measure is a computationally derived value for its solubility in water.

Solvent	log ₁₀ WS (mol/L)	Method
Water	-1.03	Calculated

This calculated value suggests that **diallylmethylamine** has limited solubility in water.

Qualitative Solubility in Common Organic Solvents

The following table provides a qualitative prediction of **diallylmethylamine**'s solubility based on solvent polarity and the chemical structure of **diallylmethylamine**.

Solvent	Solvent Type	Predicted Solubility/Miscibility	Rationale
Water	Polar Protic	Sparingly Soluble	The nonpolar allyl and methyl groups outweigh the polarity of the tertiary amine, limiting miscibility with water.
Methanol	Polar Protic	Miscible	The alcohol's polarity is balanced by its alkyl chain, allowing for miscibility.
Ethanol	Polar Protic	Miscible	Similar to methanol, ethanol is expected to be a good solvent.
Acetone	Polar Aprotic	Miscible	The polarity and aprotic nature of acetone make it a suitable solvent.
Dichloromethane	Polar Aprotic	Miscible	Dichloromethane is a versatile solvent for many organic compounds.
Chloroform	Polar Aprotic	Miscible	Similar to dichloromethane, chloroform is expected to be a good solvent.

Ethyl Acetate	Polar Aprotic	Miscible	The ester functionality and alkyl chain of ethyl acetate are compatible with diallylmethylamine.
Hexane	Nonpolar	Miscible	The nonpolar nature of hexane aligns well with the alkyl groups of diallylmethylamine.
Toluene	Nonpolar	Miscible	The aromatic and nonpolar characteristics of toluene favor miscibility.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of a liquid amine, such as **diallylmethylamine**, in various organic solvents. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

- **Diallylmethylamine** (high purity)
- Selected solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg)
- Vials with screw caps and PTFE septa
- Thermostatically controlled shaker or incubator
- Centrifuge

- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Syringes and syringe filters (0.22 μm , solvent-compatible)
- Volumetric flasks and pipettes

Procedure

a. Preparation of Saturated Solutions

- Add an excess amount of **diallylmethylamine** to a known volume of the selected solvent in a sealed vial. The presence of a distinct second phase (undissolved **diallylmethylamine**) is necessary to ensure saturation.
- Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation

- After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
- Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of **diallylmethylamine**.

c. Quantification

- Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.
- Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

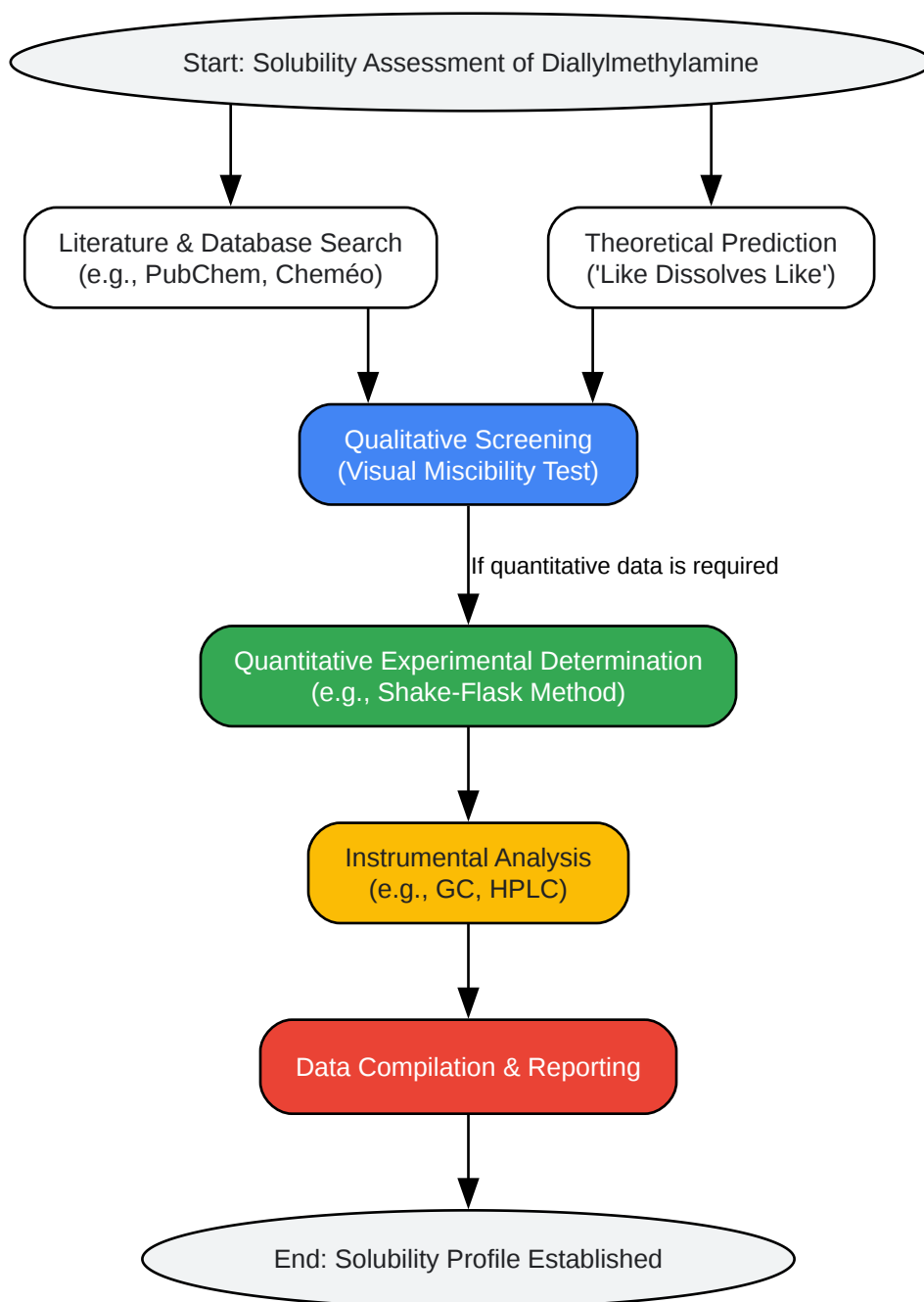
- Analyze the diluted solution using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of **diallylmethylamine**.

d. Data Analysis

- Calculate the solubility of **diallylmethylamine** in the solvent, expressed in g/100 mL, mg/mL, or mol/L, based on the concentration determined in the analysis and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound like **diallylmethylamine**, from initial theoretical predictions to quantitative experimental determination.



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Caption: Logical workflow for determining the solubility of a chemical compound.

This guide provides a framework for understanding and determining the solubility of **diallylmethylamine**. While experimental data is limited, the provided predictions and methodologies offer a solid foundation for researchers and professionals in the field.

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- To cite this document: BenchChem. [Solubility Profile of Diallylmethylamine in Common Laboratory Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582482#solubility-of-diallylmethylamine-in-common-lab-solvents>]

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